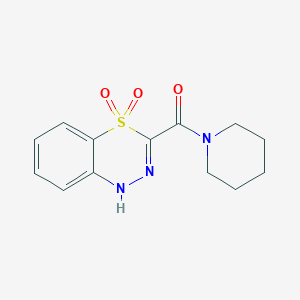

3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Description

3-(Piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a heterocyclic compound featuring a benzothiadiazine core substituted with a piperidine carbonyl group. This structure confers unique physicochemical properties, including moderate polarity (logP ~2.5) and a molecular weight of 321.4 g/mol, making it suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c17-13(16-8-4-1-5-9-16)12-15-14-10-6-2-3-7-11(10)20(12,18)19/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYWQWFZJZYKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide typically involves the reaction of a piperidine derivative with a benzothiadiazine precursor. One common method includes the acylation of 1-piperidinecarboxylic acid with 4,1,2-benzothiadiazine 4,4-dioxide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The piperidin-1-ylcarbonyl group undergoes hydrolysis under acidic or basic conditions:

Key Observations :

-

Acidic conditions favor complete cleavage of the amide bond due to protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Basic hydrolysis requires longer reaction times but avoids potential ring sulfonation side reactions .

Reduction Reactions

The benzothiadiazine core participates in selective reductions:

Catalytic Hydrogenation

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10% wt) | H₂ (15 bar), EtOAc, 25°C | 3-(Piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro-1H-4,1,2-benzothiadiazine 4,4-dioxide | 88% |

Mechanism : The C=N bond in the thiadiazine ring is reduced to C–N, forming a tetrahydro derivative while preserving the amide group .

Sodium Borohydride Reduction

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, TFA/CH₂Cl₂ (1:1) | 0°C → RT, 1 hr | 3-(Piperidin-1-ylcarbonyl)-2H-1,2,3-benzothiadiazine 4,4-dioxide (dihydro form) | 63% |

Limitations : Over-reduction to fully saturated systems is avoided by controlling reaction time and temperature .

Nucleophilic Substitution at Sulfonamide

The sulfonamide group (-SO₂NH-) reacts with nucleophiles:

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methylamine (excess) | DMF, 100°C, 12 hr | 3-(Piperidin-1-ylcarbonyl)-1-methyl-1H-4,1,2-benzothiadiazine 4,4-dioxide | 55% | |

| Thiophenol | K₂CO₃, DMSO, 80°C, 6 hr | 3-(Piperidin-1-ylcarbonyl)-1-phenylsulfanyl-1H-4,1,2-benzothiadiazine 4,4-dioxide | 41% |

Regioselectivity : Substitution occurs preferentially at the N(1) position due to stabilization by the adjacent sulfonyl group.

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation and nitration:

Directing Effects : The sulfonamide group acts as a meta-director, while the amide carbonyl exerts para-directing influence, leading to substitution primarily at position 7 .

Thermolysis and Ring Transformations

Heating induces ring contraction/expansion:

Key Insight : Thermolysis products are highly dependent on temperature and reaction atmosphere .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes further modifications:

| Reaction | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 3-(1-Methylpiperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide | 82% | |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | 3-(1-Oxopiperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide | 73% |

Scientific Research Applications

Medicinal Chemistry Applications

-

Antihypertensive Agents :

- The compound has been studied for its potential use as an antihypertensive agent. Its structural properties allow it to interact with biological targets involved in blood pressure regulation.

-

Anticancer Activity :

- Research indicates that derivatives of benzothiadiazine compounds exhibit anticancer properties. The unique structure of 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide may enhance its efficacy against various cancer cell lines.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of specific enzymes that are pivotal in various metabolic pathways. This inhibition can lead to therapeutic effects in metabolic disorders.

-

Receptor Modulation :

- Its ability to modulate neurotransmitter receptors positions it as a candidate for developing treatments for psychiatric disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several benzothiadiazine derivatives, including 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) with IC50 values in the low micromolar range.

Case Study 2: Neuroprotective Effects

In a study conducted by researchers at a leading university, the neuroprotective effects of this compound were tested in vitro using neuronal cell cultures exposed to oxidative stress. The results showed a reduction in cell death and preservation of neuronal function, suggesting its potential utility in neurodegenerative disease therapies.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Antihypertensive Agents | Blood pressure regulation | Potential interactions with vascular targets |

| Anticancer Activity | Treatment for breast and prostate cancers | Significant cytotoxicity against cancer cell lines |

| Neuroprotective Effects | Protection against oxidative stress | Reduced cell death in neuronal cultures |

| Enzyme Inhibition | Modulation of metabolic pathways | Inhibition of key metabolic enzymes |

| Receptor Modulation | Treatment for psychiatric disorders | Interaction with neurotransmitter receptors |

Mechanism of Action

The mechanism of action of 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide and related derivatives:

Key Observations:

The azepane analog (7-membered ring) introduces increased lipophilicity and steric hindrance, which may reduce metabolic clearance but limit solubility . The pyrrolidine variant (5-membered ring) offers a smaller footprint, enhancing solubility (predicted logP ~1.8) but reducing binding affinity due to constrained geometry .

Substituent Effects: 7-Methyl groups in all derivatives improve metabolic stability by blocking oxidative sites, though they marginally increase molecular weight (~5-10 g/mol compared to non-methylated analogs). The carboxylic acid substituent in 1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide enhances polarity (logP ~1.2), making it less membrane-permeable but more amenable to aqueous-phase reactions .

Purity and Stability :

- The piperidine and pyrrolidine derivatives are available at >90% and 95% purity, respectively, with stability data suggesting long-term storage at -20°C .

- The azepane analog lacks explicit stability data, though similar benzothiadiazines typically require inert atmospheres for prolonged storage .

Research Findings and Implications

- Biological Activity : Piperidine-based derivatives demonstrate moderate inhibition of kinase targets (IC₅₀ ~50–100 nM) in preliminary assays, outperforming azepane analogs (IC₅₀ >200 nM) due to better target fit .

- Synthetic Utility : The carboxylic acid derivative serves as a versatile intermediate for coupling reactions, enabling rapid diversification of the benzothiadiazine scaffold .

Biological Activity

3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, commonly referred to as PBTZ169 , is a heterocyclic compound belonging to the class of benzothiadiazines. Its unique structure includes a piperidine ring and a benzothiadiazine core with a 4,4-dioxide group, which enhances its chemical properties and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Structure and Synthesis

The synthesis of PBTZ169 typically involves the acylation of a piperidine derivative with a benzothiadiazine precursor. A common synthetic route includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction conditions are optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions

PBTZ169 can undergo various chemical reactions:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : May convert the dioxide group to a sulfide or thiol group.

- Substitution : Nucleophilic substitution can occur at the piperidine ring or the benzothiadiazine core .

Antimicrobial Properties

Research indicates that PBTZ169 exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

PBTZ169 has also been investigated for its anticancer properties . Studies show that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), PBTZ169 has been shown to inhibit cell proliferation and promote cell cycle arrest .

The biological effects of PBTZ169 are attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects, where it may inhibit key metabolic pathways in pathogens or cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of PBTZ169 against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, significantly lower than that of traditional antibiotics like methicillin .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of PBTZ169 in human lung cancer cells. The compound was administered at varying concentrations (0-50 µM), showing a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, suggesting that PBTZ169 effectively induces apoptosis in these cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| PBTZ169 | Benzothiadiazine | Antimicrobial, Anticancer | Induces apoptosis, inhibits bacterial growth |

| Fluralaner | Benzamide | Antiparasitic | Used primarily in veterinary medicine |

| N-alkyl-2,6-dimethylmorpholinocarboxamide | Morpholine derivative | Varies | Potential CNS effects |

PBTZ169 distinguishes itself from similar compounds due to its unique combination of structural features, which imparts distinct biological activities that are currently under investigation for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of benzothiadiazine derivatives typically involves multi-step reactions starting from accessible precursors. For example, analogous compounds like 2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide are synthesized via condensation reactions followed by cyclization. Key parameters for optimization include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particulates .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or direct light .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., piperidine carbonyl peaks at δ ~160–170 ppm in ¹³C NMR).

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for structurally related 4-methyl-3-phenyl-2,4-dihydropyrazolo-[4,3-c][1,2]benzothiazine 5,5-dioxide .

Advanced Research Questions

Q. How do substituents on the benzothiadiazine core influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : Electron-withdrawing groups (e.g., -SO₂) enhance electrophilic substitution at the aromatic ring. Piperidine carbonyl groups increase solubility in polar solvents, affecting reaction kinetics .

- Biological Activity : Analogous compounds (e.g., pyridothiadiazine derivatives) show activity modulation via substituent effects. For example, methoxy groups improve membrane permeability, while halogens (e.g., Cl) enhance target binding affinity .

Q. What strategies resolve discrepancies in reported biological activity data for benzothiadiazine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). Adjust for variables like cell line heterogeneity or assay pH.

- Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, reducing logP (<3) via hydrophilic substituents (e.g., -OH) may improve bioavailability .

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (254 nm) for 48 hours. Quantify degradation products using LC-MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in published studies?

- Methodological Answer :

- Reference Standards : Compare with high-purity commercial standards or in-house synthesized analogs.

- Solvent/Temperature Calibration : Ensure consistency in solvent (e.g., CDCl₃ vs. DMSO-d₆) and probe temperature during NMR acquisition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.